molecular formula C4H9Cl B032898 2-Chloro-2-methylpropane-d9 CAS No. 918-20-7

2-Chloro-2-methylpropane-d9

Cat. No.: B032898
CAS No.: 918-20-7
M. Wt: 101.62 g/mol
InChI Key: NBRKLOOSMBRFMH-GQALSZNTSA-N
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Description

(2H9)-tert-Butyl chloride, also known as deuterated tert-butyl chloride, is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and in this compound, nine hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which can be leveraged in various chemical and physical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H9)-tert-Butyl chloride typically involves the deuteration of tert-butyl chloride. One common method is the exchange reaction of tert-butyl chloride with deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of tert-butyl chloride from its precursors.

Industrial Production Methods

Industrial production of (2H9)-tert-Butyl chloride is less common due to the high cost of deuterium. when required, it is produced using similar methods as in the laboratory but scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

(2H9)-tert-Butyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by another nucleophile.

    Elimination Reactions: It can also undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia. These reactions typically occur under mild conditions.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are used, and the reactions are often carried out at elevated temperatures.

Major Products

    Substitution Reactions: The major products are the corresponding substituted compounds, such as tert-butyl alcohol when reacted with hydroxide ions.

    Elimination Reactions: The major product is isobutene.

Scientific Research Applications

(2H9)-tert-Butyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.

    Biology: It is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: It is used in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.

    Industry: It is used in the production of deuterated solvents and reagents for NMR spectroscopy, which provides better resolution and sensitivity.

Mechanism of Action

The mechanism of action of (2H9)-tert-Butyl chloride in chemical reactions involves the breaking and forming of bonds with the deuterium atoms. The presence of deuterium can alter the reaction kinetics due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen. This property is exploited in studies to understand reaction mechanisms and pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl chloride: The non-deuterated version of the compound.

    tert-Butyl bromide: Similar structure but with a bromine atom instead of chlorine.

    tert-Butyl iodide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

(2H9)-tert-Butyl chloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The isotope effect allows for detailed studies of reaction mechanisms and kinetics, making it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

2-chloro-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKLOOSMBRFMH-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238700
Record name (2H9)-tert-Butyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918-20-7
Record name Propane-1,1,1,3,3,3-d6, 2-chloro-2-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H9)-tert-Butyl chloride
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Record name (2H9)-tert-Butyl chloride
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Record name [2H9]-tert-butyl chloride
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Synthesis routes and methods I

Procedure details

A continuous process for preparing low molecular weight polyisobutylene having an Mn in the range of 700 to 3,000 and a molecular weight distribution less than about 2.0 from a feedstream mixture of C4 hydrocarbons containing at least about 6% by weight isobutylene in a continuous stirred reactor maintained at a reaction temperature of about -50° to +30° C., the reactor having a feedstream inlet and a separate AlCl3 catalyst inlet, which comprises injecting gaseous HCl, in an amount of 25 to 200 ppm parts by weight of feedstream and in the absence of AlCl3, into said feedstream at a point prior to its entry into the reactor in a manner sufficient to permit substantially complete reaction of the HCl with isobutylene to form t-butyl chloride before contact with AlCl3 such that the resulting pre-reacted feedstream at the point of reactor entry contains less than 1.0 ppm HCl, and simultaneously adding the pre-reacted feedstream and the AlCl3 catalyst to the reactor and contacting the pre-reacted feedstream with said catalyst in the reaction mixture to form the polyisobutylene, withdrawing the reaction mixture from the reactor, quenching the reaction with aqueous alkali and separating therefrom the polyisobutylene product.
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Synthesis routes and methods II

Procedure details

Example 1 was repeated using 2.27 g. (9 m mols) of diphenyldichlorosilane, 1.0 g. (8.6 m mols) of t-butylacetate and 0.07 g. of tetrabutylammonium bromide, except that the reaction mass was heated at 200° C. for 3 hours. A 48% conversion to t-butyl chloride and a 15% conversion to CH3COCl was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylpropane-d9
Reactant of Route 2
2-Chloro-2-methylpropane-d9
Reactant of Route 3
2-Chloro-2-methylpropane-d9
Reactant of Route 4
2-Chloro-2-methylpropane-d9
Reactant of Route 5
2-Chloro-2-methylpropane-d9
Reactant of Route 6
2-Chloro-2-methylpropane-d9
Customer
Q & A

Q1: What is the significance of studying the reactions of (2H9)-tert-butyl chloride with silver salts?

A1: This research investigates the kinetics of (2H9)-tert-butyl chloride reacting with silver salts in acetonitrile. By comparing the reaction rates of the deuterated compound to its non-deuterated counterpart, tert-butyl chloride, the study aims to elucidate the reaction mechanism. Specifically, it explores the presence and magnitude of kinetic isotope effects, which can provide valuable insights into the rate-determining step of the reaction []. This information is crucial for understanding nucleophilic substitution reactions involving tertiary alkyl halides and silver salts.

Q2: What key findings were reported in the study regarding (2H9)-tert-butyl chloride?

A2: The research revealed a significant kinetic isotope effect when comparing the reaction rates of (2H9)-tert-butyl chloride and tert-butyl chloride with silver salts []. This observation suggests that the carbon-hydrogen bond cleavage in the tert-butyl group plays a crucial role in the rate-determining step of the reaction mechanism. Furthermore, the study investigated the influence of different silver salts, such as silver nitrate and silver perchlorate, on the reaction kinetics, providing further insights into the reaction pathway and the role of the silver cation.

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